2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-(propan-2-yl)acetamide
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Overview
Description
2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE: is a complex organic compound characterized by its unique triazine and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE typically involves the reaction of 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine with appropriate reagents under controlled conditions. For instance, one method involves the use of ICl in dichloromethane solution . The structural characterization of the resulting product can be confirmed through techniques such as SC-XRD analysis, elemental analysis, FT-IR, and FT-Raman spectroscopy .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like ICl, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized triazine derivatives, while substitution reactions can produce a variety of substituted acetamides.
Scientific Research Applications
2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as UV stabilizers and polymer additives.
Mechanism of Action
The mechanism of action of 2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s triazine moiety can interact with metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its acetamide group can participate in hydrogen bonding and other interactions, affecting its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)indolo[3,2,1-jk]-carbazole (DPTrz-ICz)
- 5,11-bis(4,6-diphenyl-1,3,5-triazin-2-yl)-2-phenylindolo[3,2,1-jk]carbazole (2DPTrz-ICz)
- 2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-{4-[(1,3-THIAZOL-2-YLAMINO)SULFONYL]PHENYL}ACETAMIDE
Uniqueness
What sets 2-[(5,6-DIPHENYL-1,2,4-TRIAZIN-3-YL)SULFANYL]-N-ISOPROPYL-N-PHENYLACETAMIDE apart from similar compounds is its unique combination of triazine and acetamide functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C26H24N4OS |
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Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H24N4OS/c1-19(2)30(22-16-10-5-11-17-22)23(31)18-32-26-27-24(20-12-6-3-7-13-20)25(28-29-26)21-14-8-4-9-15-21/h3-17,19H,18H2,1-2H3 |
InChI Key |
SEWIGMTXIXWPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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